molecular formula C7H6FIO B2782044 2-Fluoro-5-iodo-4-methylphenol CAS No. 1823935-35-8

2-Fluoro-5-iodo-4-methylphenol

Cat. No. B2782044
CAS RN: 1823935-35-8
M. Wt: 252.027
InChI Key: UVKBUKLWURIRCD-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methylphenol is a chemical compound with the CAS Number: 1823935-35-8 . It has a molecular weight of 252.03 . The IUPAC name for this compound is 2-fluoro-5-iodo-4-methylphenol .


Synthesis Analysis

The synthesis of similar compounds, such as 4-Iodo-2-methylphenol, has been achieved by direct iodination of 2-methylphenol in aqueous alcohol solvents by the action of a reagent prepared in situ from sodium hypochlorite and sodium iodide .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-iodo-4-methylphenol is 1S/C7H6FIO/c1-4-2-5 (8)7 (10)3-6 (4)9/h2-3,10H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, and others are not available in the current resources.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-iodo-4-methylphenol: is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions . Its halogenated structure makes it a suitable candidate for Suzuki-Miyaura coupling , a widely applied transition metal-catalyzed reaction . This process is essential for creating complex organic molecules, which are the backbone of many pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 2-Fluoro-5-iodo-4-methylphenol serves as a precursor for the synthesis of various drug molecules. Its reactivity with different organic substrates allows for the development of novel therapeutic agents, including potential antiobesity drugs . The compound’s ability to participate in diverse chemical reactions

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-fluoro-5-iodo-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKBUKLWURIRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodo-4-methylphenol

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